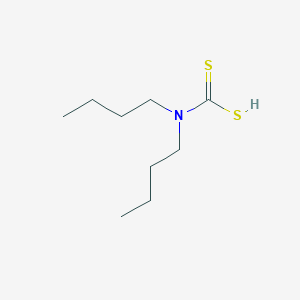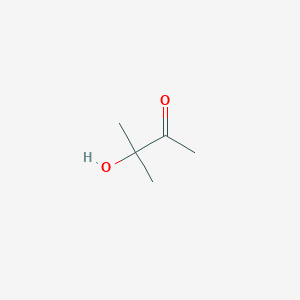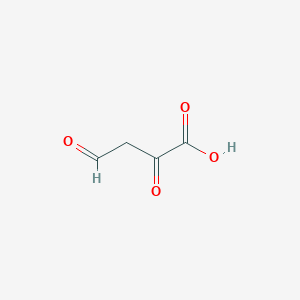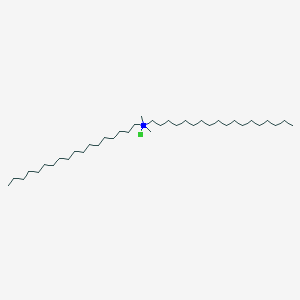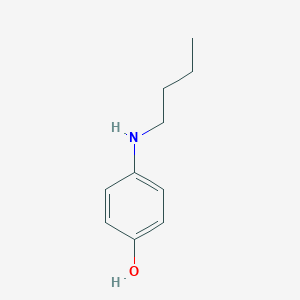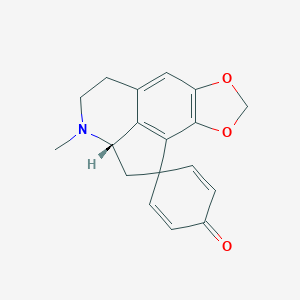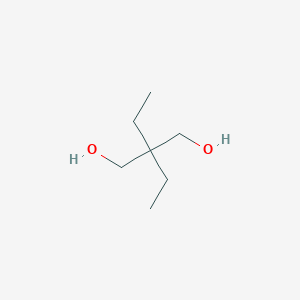
2,2-Diethyl-1,3-propanediol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,2-Diethyl-1,3-propanediol, such as 2-amino-1,3-propanediol, often involves starting materials like malonic acid diethyl ester, followed by processes like nitrosation and reduction (Chen Guo-liang, 2006). These methods are noted for their low cost and moderate reaction conditions, making them suitable for industrial production.
Molecular Structure Analysis
The molecular structure of related compounds, such as diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has been determined through spectral analyses, elemental analyses, and X-ray diffraction data. These structures often show potential for coordinating metal atoms, which is significant for various chemical applications (I. Meskini et al., 2010).
Chemical Reactions and Properties
Studies on compounds like 1,3-diethyl propanedioate have shown interesting reactions with various alcohols, leading to the formation of mixtures with unique properties. The excess molar volumes of these mixtures have been a subject of study, offering insights into the interaction of these compounds at a molecular level (Yih-Sheng Wang & Wei-dong Yan, 2010).
Physical Properties Analysis
The physical properties of related diols, like 1,3-propanediol, have been extensively studied, particularly in the context of their role in polymer synthesis. The physical properties are critical in determining their applications in industrial processes (Zhi-Long Xiu & A. Zeng, 2008).
Chemical Properties Analysis
The chemical properties of 2,2-Diethyl-1,3-propanediol and related compounds are significant, especially their reactivity and interaction with other chemicals. For instance, the synthesis and resolution of similar compounds, like 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, have been explored to understand their chemical behavior and potential applications (K. C. Bhowmick et al., 2002).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties : DEP has been studied for its effectiveness as an anticonvulsant. It has shown promise in countering the effects of Metrazol, strychnine, and electric shock-induced seizures. DEP appears to depress certain spinal cord reflexes without significantly affecting normal knee jerk reflexes, which suggests a selective depression of multisynaptic neuron arcs in the spinal cord (Slater, O'leary, & Leary, 1950).
Comparison with Myanesin : DEP and similar compounds possess pharmacological properties akin to myanesin but with a weaker paralyzing action and stronger anticonvulsant effects (Berger, 1949).
Attempts to Prolong Action : There have been efforts to find derivatives of DEP with a longer duration of action due to its short-lived clinical effectiveness. One such derivative, diethyl malonyl diurethane, showed promise in protecting mice from the lethal and convulsant effects of pentylenetetrazol (Slater, O'leary, & Pribyl, 1954).
Downstream Processing in Biotechnology : The compound's role in the downstream processing of biologically produced 1,3-propanediol, a chemical of wide-ranging applications, has been reviewed. The cost-efficient and environmentally friendly biosynthetic approach, particularly the purification and recovery of 1,3-propanediol from fermentation broth, has been a focus of research (Xiu & Zeng, 2008).
DEP's Effect on Central Nervous System : Research has indicated that DEP exerts its anticonvulsant action primarily through a depressant effect on the forebrain and midbrain, with little action on the spinal cord. Its metabolization in the body and comparative analysis with its homologues and esters have also been studied (Berger & Ludwig, 1950).
Genetically Engineered Strains in Bioproduction : The role of genetically engineered microorganisms in enhancing the biosynthesis of 1,3-propanediol, for which DEP is a precursor, has been explored. Such advancements are significant for producing this compound more efficiently and sustainably (Yang et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-diethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCFZPJAHWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150923 | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyl-1,3-propanediol | |
CAS RN |
115-76-4 | |
| Record name | 2,2-Diethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenderol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENDEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
